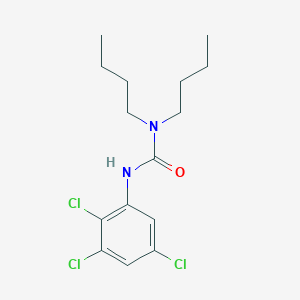
3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by the presence of a cyclopentenone ring substituted with a methyl group and a morpholine ring. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone derivatives with morpholine under specific conditions. One common method involves the use of a water bath maintained at 60°C, where morpholine is added to the cyclopentenone derivative with constant stirring. The mixture is then poured into crushed ice and kept overnight at room temperature to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes or interfere with cellular processes by forming covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-Jasmone: A structurally similar compound with a cyclopentenone ring and a pentenyl side chain.
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Another similar compound with a different substitution pattern on the cyclopentenone ring.
Uniqueness
3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclopentenone derivatives and contributes to its versatility in various applications.
Eigenschaften
CAS-Nummer |
89450-50-0 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-methyl-2-morpholin-4-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15NO2/c1-8-2-3-9(12)10(8)11-4-6-13-7-5-11/h2-7H2,1H3 |
InChI-Schlüssel |
NYMYMWFGEMFAAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
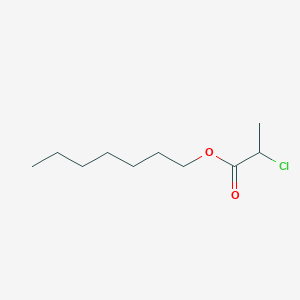
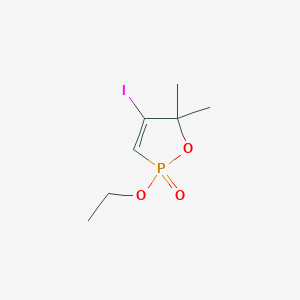

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)
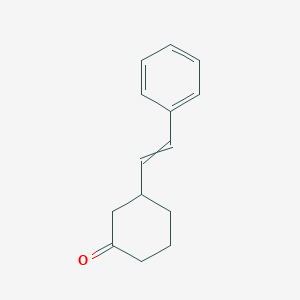

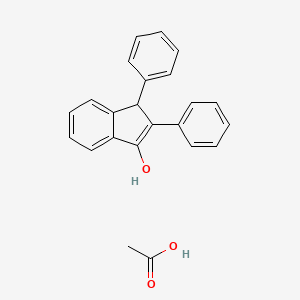
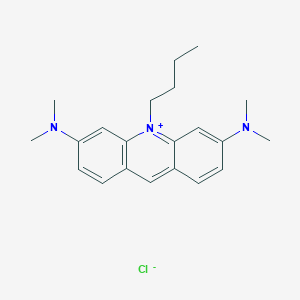
methanone](/img/structure/B14402737.png)
